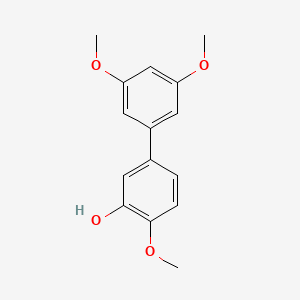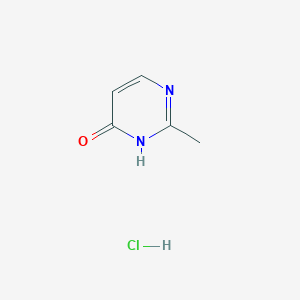![molecular formula C12H16N2O3 B6416690 (E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide CAS No. 1016528-34-9](/img/structure/B6416690.png)
(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide, also known as DMBF-E2, is a novel small molecule compound that has been studied for its potential applications in the fields of medicinal and synthetic chemistry. DMBF-E2 has been found to possess a variety of biological and biochemical properties, including anti-inflammatory, antioxidant, and antifungal activities. Additionally, DMBF-E2 has been found to be a promising candidate for use in cancer treatments and drug delivery systems.
科学的研究の応用
(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide has been studied for its potential applications in medicinal and synthetic chemistry. This compound has been found to possess anti-inflammatory, antioxidant, and antifungal activities. Additionally, this compound has been found to be a promising candidate for use in cancer treatments and drug delivery systems. In particular, this compound has been found to be effective at inhibiting the growth of cancer cells in vitro and in vivo.
作用機序
The mechanism of action of (E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide is not fully understood. However, it is believed that this compound works by modulating the activity of several enzymes and proteins involved in inflammation, oxidative stress, and apoptosis. Additionally, this compound has been found to interact with several cell surface receptors, which may be involved in its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, this compound has been found to possess anti-inflammatory, antioxidant, and antifungal activities. Additionally, this compound has been found to be a promising candidate for use in cancer treatments and drug delivery systems.
実験室実験の利点と制限
One of the major advantages of using (E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide in laboratory experiments is its relatively simple synthesis method. Additionally, this compound has been found to possess a variety of biological and biochemical properties, making it an ideal candidate for use in medicinal and synthetic chemistry applications. However, one of the major limitations of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
将来の方向性
Despite the potential of (E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide, there are still many unanswered questions about this compound. In the future, further research should be conducted to better understand the mechanism of action of this compound and to identify its potential applications in medicinal and synthetic chemistry. Additionally, further research should be conducted to explore the potential of this compound as a cancer treatment and drug delivery system. Finally, further research should be conducted to explore the potential of this compound as a novel therapeutic agent for the treatment of other diseases.
合成法
(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide was first synthesized in 2018 by a research group at the University of Tsukuba in Japan. The synthesis of this compound involves the condensation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxyacetic acid with N-hydroxyethanimidamide, followed by a series of deprotection and cyclization reactions. This method is relatively simple and can be easily scaled up for industrial applications.
特性
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2)6-8-4-3-5-9(11(8)17-12)16-7-10(13)14-15/h3-5,15H,6-7H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXLRYARTYFBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=NO)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC/C(=N\O)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6416644.png)
![3-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6416651.png)

![1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6416672.png)



![tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6416703.png)

![1-methyl-3-{[25,26,27,28-tetrakis(hexadecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416722.png)